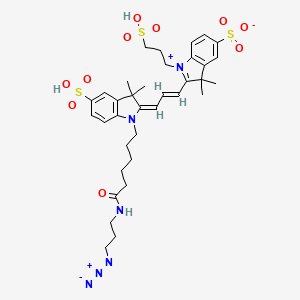
Sulfo-Cy3 azide
Descripción general
Descripción
Sulfo-Cy3 azide is a useful research compound. Its molecular formula is C35H46N6O10S3 and its molecular weight is 807 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Sulfo-Cy3 azide, also known as 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate, is a water-soluble fluorogenic dye that plays a significant role in biological research .
Target of Action
The primary targets of this compound are sensitive molecules such as proteins . It is used for labeling these molecules, enabling their detection and analysis in various biological systems .
Mode of Action
This compound operates through a process known as Click Chemistry . This is a type of chemical reaction that involves the binding of the azide group in the this compound to an alkyne group present in the target molecule . The result is a stable triazole linkage that is fluorescent, allowing for the visualization of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules being labeled. The general process involves the conjugation of the dye to the target molecule, which can then be visualized using fluorescence microscopy . This allows for the study of various biological processes in real-time, including protein expression, cellular structures, and biochemical reactions .
Pharmacokinetics
Its high water solubility suggests that it can be readily absorbed and distributed in aqueous biological systems . The dye’s photostability also ensures that it remains intact and fluorescent for extended periods, allowing for long-term imaging studies .
Result of Action
The primary result of this compound action is the fluorescent labeling of target molecules, enabling their visualization . This can provide valuable insights into various biological processes, including protein function, cellular structures, and biochemical reactions . The high brightness and photostability of the Sulfo-Cy3 fluorophore ensure clear and reliable imaging results .
Action Environment
The action of this compound is influenced by various environmental factors. Its water solubility allows it to function effectively in aqueous environments, such as cellular cytoplasm . Additionally, the dye’s photostability ensures that it remains fluorescent under various lighting conditions . Like all fluorophores, this compound’s fluorescence can be quenched by certain substances, so care must be taken to avoid these in the imaging environment .
Propiedades
IUPAC Name |
2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKVTWIEKGPCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
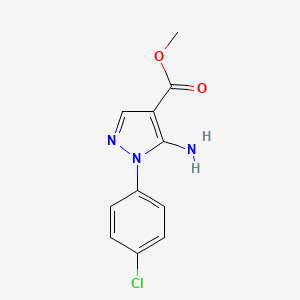
![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)
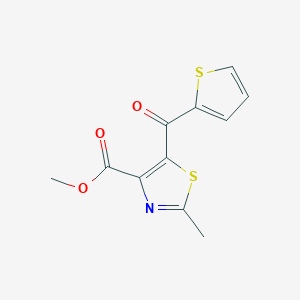
![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)
![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)
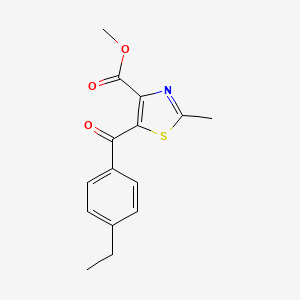
![2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine](/img/structure/B1415684.png)
![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)
![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)
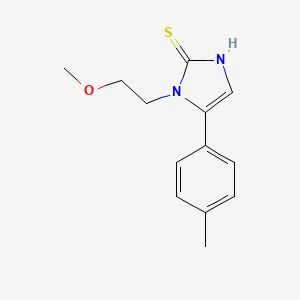
![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)
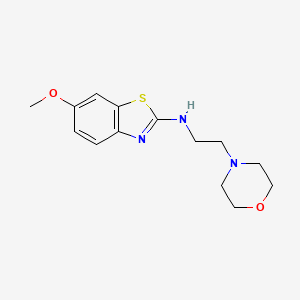
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)
